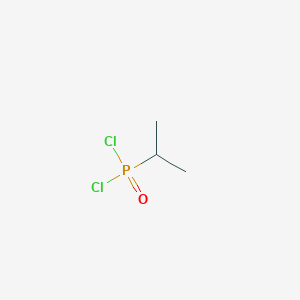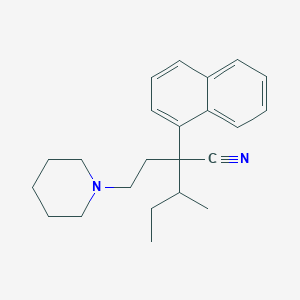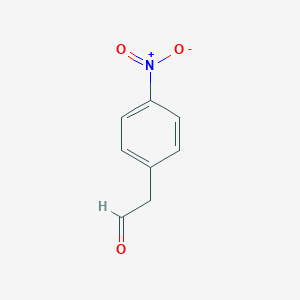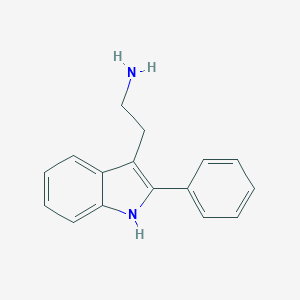
2-(2-phenyl-1H-indol-3-yl)ethanamine
Overview
Description
“2-(2-phenyl-1H-indol-3-yl)ethanamine” is a compound that has shown a synergistic increase in inflammatory molecules and cytokine production (IL-6, IL-8, and COX-2) at both mRNA and protein levels in IL-1β-stimulated GFs .
Synthesis Analysis
The synthesis of “2-(2-phenyl-1H-indol-3-yl)ethanamine” involves introducing various substituents at the 1, 2, and 3 positions of the indole group . The structures of the synthesized compounds were characterized based on elemental analysis, infrared, 1 HNMR, 13 C NMR, and mass spectral data .Molecular Structure Analysis
The chemical structure of “2-(2-phenyl-1H-indol-3-yl)ethanamine” consists of an indole core in which phenyl groups are attached to N and 2-positions, and the 3-aminoethyl group is connected to the 3-position .Chemical Reactions Analysis
The compound exhibits modulatory activity, and three types of derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-phenyl-1H-indol-3-yl)ethanamine” is 236.31 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1. The compound has a rotatable bond count of 3 .Scientific Research Applications
Modulation of Pro-Inflammatory Cytokine Production
DPIE has been found to have regulatory effects on pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells . It can modulate the interactions between IL-1β and IL-1 receptors (IL-1Rs), affecting different aspects of cytokine production .
Synthesis of DPIE Derivatives
DPIE can be used as a base compound for synthesizing various DPIE derivatives . By introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE, researchers can create different DPIE derivatives with varying properties .
Docking Simulation
DPIE and its derivatives can be used in docking simulations to predict a possible binding pose in complex with IL-1R1 . This can help in understanding the binding affinity of these compounds with IL-1R1 .
Anti-Inflammatory Agent
2-phenylindole, a related compound, is used as an anti-inflammatory agent . Given the structural similarity, DPIE might also have potential anti-inflammatory applications.
Anti-Fungal Agent
2-phenylindole is also used as an anti-fungal agent . DPIE, due to its structural similarity, could potentially be used in similar applications.
Antibiotic Agent
2-phenylindole has been used as an antibiotic agent . DPIE might also have potential applications in this field due to its structural similarity.
Organic Light Emitting Diodes (OLEDs)
2-phenylindole is used in the preparation of organic light emitting diodes . DPIE, due to its structural similarity, could potentially be used in similar applications.
Mechanism of Action
properties
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIMWXWTRWIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433817 | |
| Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenyl-1H-indol-3-yl)ethanamine | |
CAS RN |
1217-80-7 | |
| Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



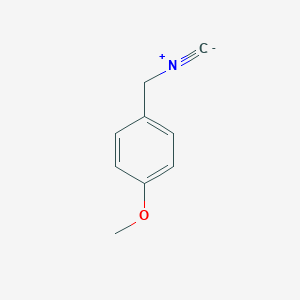
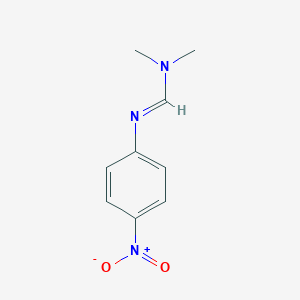
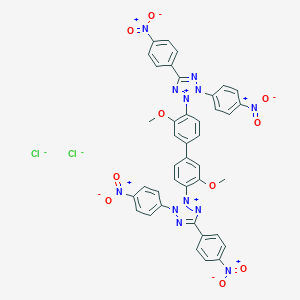
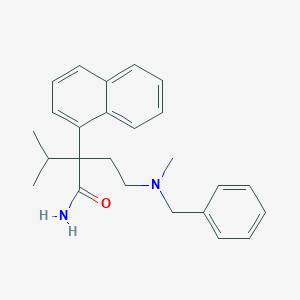
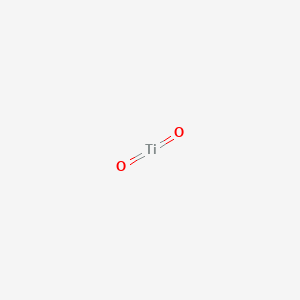
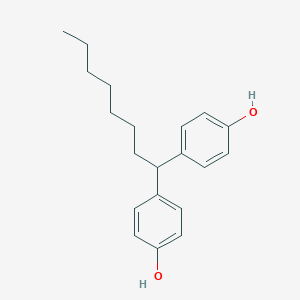
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)

